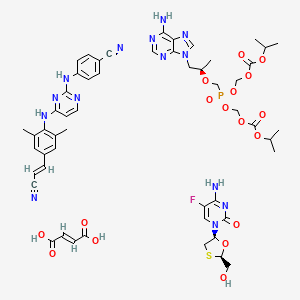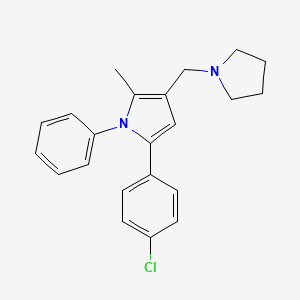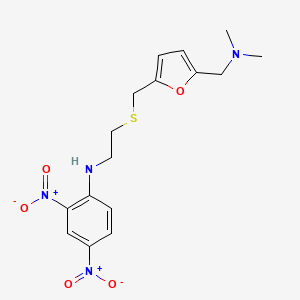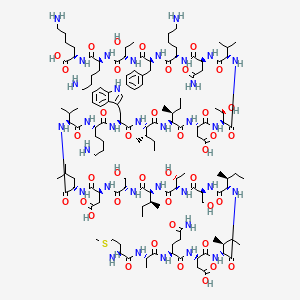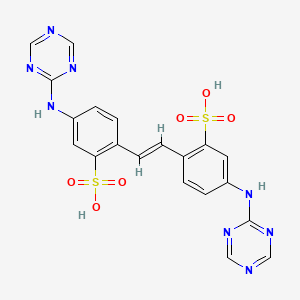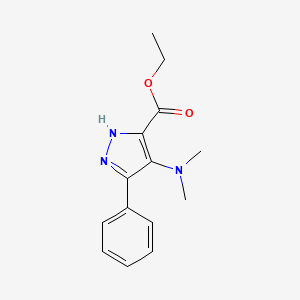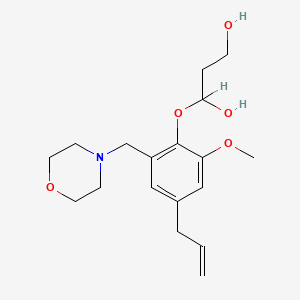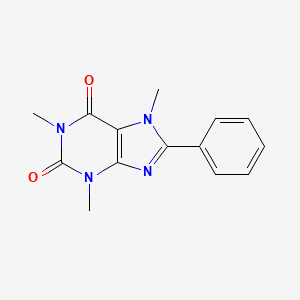
5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is a versatile approach for constructing isoquinolinone derivatives . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the isoquinolinone core.
Another efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to disrupt biological membrane systems, leading to the inhibition of pathogenic organisms . The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its phenacyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-8H,9-11H2,(H,18,20) |
InChI-Schlüssel |
DLPLZWSNNZHLNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


